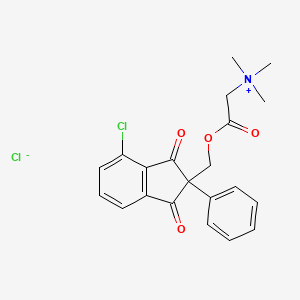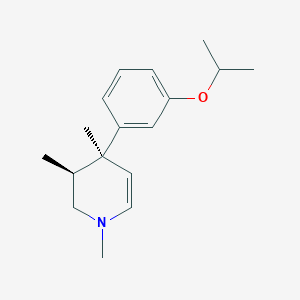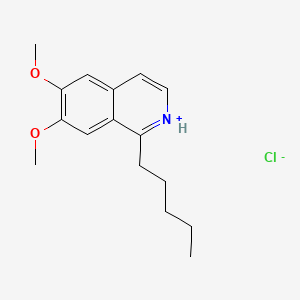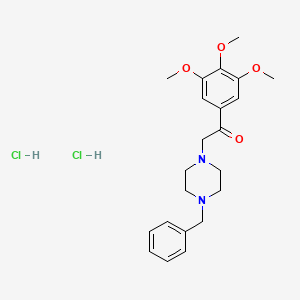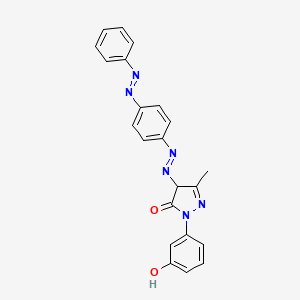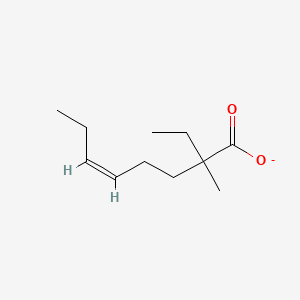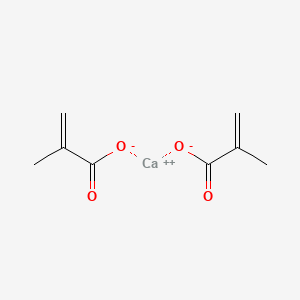
calcium;2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;2-methylprop-2-enoate, also known as calcium methacrylate, is a chemical compound with the formula Ca(C₄H₅O₂)₂. It is the calcium salt of methacrylic acid. This compound is commonly used in various industrial applications due to its unique properties, including its ability to form polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium;2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is neutralized by calcium hydroxide to form calcium methacrylate and water.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(methyl methacrylate) (PMMA), a widely used plastic.
Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like halogens or alkylating agents are used under specific conditions to achieve the desired substitution.
Major Products
Polymerization: The major product is poly(methyl methacrylate) (PMMA).
Substitution Reactions: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Calcium;2-methylprop-2-enoate has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in bone cement formulations for orthopedic applications.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of calcium;2-methylprop-2-enoate primarily involves its ability to polymerize and form stable polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers have various applications depending on their molecular structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: The methyl ester of methacrylic acid, used in the production of PMMA.
Ethyl methacrylate: Another ester of methacrylic acid, used in similar applications as methyl methacrylate.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
Calcium;2-methylprop-2-enoate is unique due to its calcium ion, which imparts specific properties such as enhanced stability and biocompatibility. This makes it particularly useful in biomedical applications, such as bone cements, where calcium plays a crucial role in bone mineralization.
Propriétés
Formule moléculaire |
C8H10CaO4 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
calcium;2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Ca/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
OAKHANKSRIPFCE-UHFFFAOYSA-L |
SMILES canonique |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


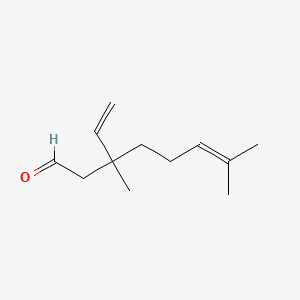
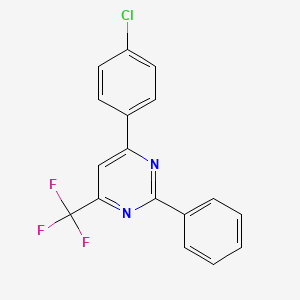
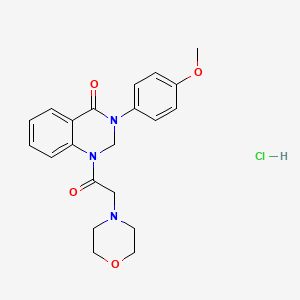
![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)
